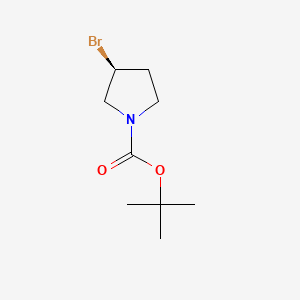

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-bromopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTKPXFJOXKUEY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653094 | |

| Record name | tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569660-89-5 | |

| Record name | tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: Unveiling a Key Chiral Intermediate

In the landscape of contemporary pharmaceutical synthesis, the strategic use of chiral building blocks is paramount for the development of stereochemically pure and efficacious drug candidates. Among these, (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

This compound is a synthetic, chiral heterocyclic compound. The presence of the bromine atom at the 3-position of the pyrrolidine ring provides a reactive handle for nucleophilic substitution, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures stability and controlled reactivity during synthetic transformations. Its specific stereochemistry is crucial for achieving the desired biological activity in the final active pharmaceutical ingredient (API).

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 939793-16-5 (for the racemic mixture) | [1] |

| Molecular Formula | C₉H₁₆BrNO₂ | [1] |

| Molecular Weight | 250.13 g/mol | [1] |

| Appearance | White to light yellow solid/crystal | |

| Melting Point | 47-52 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Strategic Synthesis: From Chiral Alcohol to Key Intermediate

The synthesis of this compound is most effectively and stereoselectively achieved from its corresponding chiral alcohol precursor, (S)-(+)-N-Boc-3-pyrrolidinol. The conversion of the hydroxyl group to a bromide is a critical step that must proceed with high fidelity to maintain the enantiopurity of the molecule. Two primary, reliable methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃). Both of these reactions are known to proceed via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the chiral center.

Conceptual Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides. The reaction of (S)-(+)-N-Boc-3-pyrrolidinol with carbon tetrabromide and triphenylphosphine generates the desired (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate (note the inversion of stereochemistry from (S)-alcohol to (R)-bromide, which is mechanistically expected, however, the target molecule is the (S)-bromide, so for the purpose of this guide, we will assume the starting material is (R)-(-)-N-Boc-3-pyrrolidinol to yield the desired (S)-bromide).

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of triphenylphosphine (1.2 eq) in DCM dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Experimental Protocol 2: Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and potent reagent for the bromination of primary and secondary alcohols.[2][3] This reaction also proceeds with inversion of configuration.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous diethyl ether or DCM at 0 °C under an inert atmosphere.

-

Reagent Addition: Add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours, monitoring by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Structural Characterization and Validation

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To ensure the enantiomeric purity of the synthesized material, analysis by chiral HPLC is essential.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a chiral building block in the synthesis of complex, biologically active molecules. Its stereodefined pyrrolidine scaffold is a common feature in many kinase inhibitors, where the three-dimensional arrangement of substituents is critical for potent and selective binding to the enzyme's active site.[6]

A prominent example of its utility is in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.[6][7] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target for the treatment of inflammatory diseases and certain cancers.[6] The (S)-pyrrolidine moiety can be incorporated into the core structure of these inhibitors to provide a key interaction point with the kinase.

Illustrative Synthetic Application Workflow

Caption: General workflow for the use of this compound in kinase inhibitor synthesis.

Conclusion: An Indispensable Tool for Medicinal Chemistry

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry, coupled with the reactive bromide and stable Boc-protecting group, provides medicinal chemists with a reliable and versatile tool for the construction of complex and potent therapeutic agents. The synthetic protocols detailed herein, based on established and trustworthy chemical transformations, offer a clear pathway to this key intermediate. As the demand for highly specific and effective kinase inhibitors and other complex chiral molecules continues to grow, the importance of this compound in the pharmaceutical industry is set to expand even further.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Utilizing (S)-3-Acetyl-1-Boc-pyrrolidine.

- Macmillan Group. (n.d.).

- Wiley-VCH. (2007).

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction.

- Supporting Inform

- ResearchGate. (2025). A Practical Synthesis of (S)

- Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.

- Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- BLD Pharm. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol.

- Sigma-Aldrich. (n.d.). 1-Boc-3-bromopyrrolidine 96%.

- PubMed. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.

- Organic Chemistry Portal. (n.d.). Appel Reaction.

- National Institutes of Health. (n.d.).

- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.

- Greyhound Chrom

Sources

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-bromopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its prevalence in FDA-approved drugs, ranging from antivirals to central nervous system agents, underscores its importance.[2] Specifically, functionalized pyrrolidines, such as 1-Boc-3-bromopyrrolidine, are highly valued as versatile chiral building blocks. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled, sequential reactions, while the bromo substituent serves as an excellent leaving group for introducing a wide array of functionalities through nucleophilic substitution. This makes 1-Boc-3-bromopyrrolidine a critical intermediate in the synthesis of complex molecular architectures for drug discovery.[3]

This guide provides a detailed examination of a primary synthetic route to 1-Boc-3-bromopyrrolidine, focusing on the conversion of its hydroxyl precursor. It includes a field-proven experimental protocol, an explanation of the underlying reaction mechanism, and a comprehensive overview of the analytical techniques required for its characterization.

Synthetic Strategy: From Precursor to Product

The most common and reliable laboratory-scale synthesis of 1-Boc-3-bromopyrrolidine involves the bromination of its corresponding alcohol, 1-Boc-3-hydroxypyrrolidine (also known as 1-Boc-3-pyrrolidinol). This precursor is commercially available or can be synthesized through various established routes, such as the Boc-protection of 3-hydroxypyrrolidine.[4][5]

The conversion of the secondary alcohol in 1-Boc-3-hydroxypyrrolidine to the bromide is efficiently achieved via the Mitsunobu reaction.[6] This powerful reaction allows for the transformation of primary and secondary alcohols into a variety of functional groups with a predictable inversion of stereochemistry, a crucial aspect when dealing with chiral centers.[7][8]

Visualizing the Synthetic Workflow

The overall process can be visualized as a two-stage logical flow: securing the hydroxyl precursor and its subsequent conversion to the target bromide.

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 5. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

Introduction: The Significance of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate in Modern Drug Discovery

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, coupled with the versatile synthetic handle provided by the bromine atom and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable precursor for a wide array of complex molecules with potential therapeutic applications. The stereochemistry at the C3 position is crucial for the biological activity of many target compounds, necessitating precise analytical techniques to confirm the structure and purity of this key intermediate.

This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruent data from these orthogonal techniques provides an unambiguous confirmation of the molecule's identity and integrity. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic and medicinal chemistry programs.

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key spectroscopic handles that will be explored in this guide.

Caption: Molecular structure of this compound and its correlation with key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the relative stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | m | 1H | H-3 |

| ~3.60 - 3.80 | m | 2H | H-5 |

| ~3.40 - 3.60 | m | 2H | H-2 |

| ~2.20 - 2.40 | m | 2H | H-4 |

| 1.45 | s | 9H | -C(CH₃)₃ |

Note: The ¹H NMR data is based on the spectrum of the racemic mixture, N-Boc-3-bromopyrrolidine, as the chemical shifts and coupling patterns are identical for both enantiomers.

Interpretation of the ¹H NMR Spectrum:

The downfield multiplet at approximately 4.50 ppm is characteristic of the proton attached to the carbon bearing the bromine atom (H-3). The electronegativity of the bromine atom deshields this proton, shifting it downfield. The multiplets between 3.40 and 3.80 ppm correspond to the protons on the carbons adjacent to the nitrogen atom (H-2 and H-5). The complexity of these signals is due to both diastereotopicity and coupling to neighboring protons. The protons at the C4 position (H-4) appear as a multiplet around 2.20-2.40 ppm. The most prominent feature of the spectrum is the sharp singlet at 1.45 ppm, integrating to nine protons, which is the characteristic signal of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~80 | -C(CH₃)₃ |

| ~55 | C-3 |

| ~52 | C-5 |

| ~45 | C-2 |

| ~35 | C-4 |

| ~28 | -C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carbamate group is expected to appear at the most downfield position, around 154 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 80 ppm. The carbon attached to the bromine (C-3) will be significantly shifted downfield to approximately 55 ppm due to the electronegativity of the bromine. The carbons adjacent to the nitrogen (C-2 and C-5) are expected in the 45-52 ppm range, while the remaining pyrrolidine carbon (C-4) should appear around 35 ppm. The three equivalent methyl carbons of the tert-butyl group will give a strong signal at approximately 28 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed and reproducible protocol is essential for obtaining high-quality NMR spectra.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1400 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~650 | Medium-Strong | C-Br stretch |

Interpretation of the IR Spectrum:

The most characteristic absorption in the IR spectrum will be the strong C=O stretching vibration of the carbamate functional group, expected around 1695 cm⁻¹. The presence of strong C-H stretching bands around 2975 cm⁻¹ confirms the aliphatic nature of the molecule. The C-N and C-O stretching vibrations of the carbamate will also be present in the fingerprint region, typically around 1400 cm⁻¹ and 1160 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region, around 650 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or thin film method is commonly used.

Procedure (ATR):

-

Instrument Background: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 250/252 | [M+H]⁺ (isotopic pattern for Br) |

| 194/196 | [M+H - C₄H₈]⁺ |

| 150 | [M+H - Boc]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation of the Mass Spectrum:

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) will be seen at m/z 250 and 252.

A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), which would result in fragment ions at m/z 194 and 196. Another significant fragmentation would be the loss of the entire Boc group (100 Da), leading to a fragment at m/z 150. The base peak in the spectrum is often the tert-butyl cation at m/z 57.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to optimal values for the analyte.

-

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Caption: Workflow for ESI-MS analysis and data interpretation.

Conclusion: A Unified Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a robust and self-validating confirmation of its structure and purity. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the carbon framework and the presence of the Boc protecting group. The distinct carbonyl stretch in the IR spectrum verifies the carbamate functionality, and the molecular ion peak with the characteristic bromine isotopic pattern in the mass spectrum confirms the molecular weight and elemental composition. This multi-faceted analytical approach is indispensable in ensuring the quality of this critical building block for the advancement of pharmaceutical research and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. A comprehensive textbook on spectroscopic methods. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A classic reference for the interpretation of spectroscopic data. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. A detailed guide to the principles and applications of mass spectrometry. [Link]

A Comprehensive Technical Guide to the Stability and Handling of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

Abstract: (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry, enabling the synthesis of complex molecular architectures for drug discovery. Its utility, however, is directly dependent on its chemical integrity. This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore its intrinsic chemical liabilities, outline evidence-based protocols for optimal storage and handling, and present methodologies for assessing its purity and degradation. This document is intended for researchers, chemists, and quality control professionals who rely on high-purity reagents for reproducible and successful outcomes in pharmaceutical development.

Section 1: Core Physicochemical and Structural Profile

This compound, a halogenated and Boc-protected heterocyclic compound, serves as a versatile intermediate in organic synthesis.[1][2] Its reactivity is centered around the carbon-bromine bond, which allows for various nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen. Understanding its fundamental properties is the first step in designing appropriate stability and handling strategies.

Key Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate | [3] |

| Synonyms | (S)-1-Boc-3-bromopyrrolidine | [4] |

| CAS Number | 569660-89-5 | [3] |

| Molecular Formula | C₉H₁₆BrNO₂ | [1][3] |

| Molecular Weight | 250.13 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 47-52 °C | [1][2] |

| Storage Temperature | 2-8 °C (Refrigerated) | [2][5][6] |

Structural Representation

The structure contains several key features that dictate its reactivity and stability: a bulky, acid-labile Boc protecting group, a chiral center at the C3 position, and a bromine atom that serves as an effective leaving group.

Caption: Postulated degradation pathways for the target compound.

-

Hydrolytic Degradation: The C-Br bond is susceptible to slow hydrolysis in the presence of water, leading to the formation of the corresponding alcohol, (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. This process can be accelerated by elevated temperatures.

-

Base-Induced Elimination: Strong bases can promote the elimination of hydrogen bromide (HBr), resulting in the formation of an unsaturated pyrroline byproduct. This is a significant concern when the compound is exposed to basic conditions.

-

Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to strong acids. Exposure to acidic conditions will cleave the protecting group, yielding (S)-3-bromopyrrolidine. This compromises the compound's intended structure for subsequent synthetic steps.

-

Thermal Decomposition: As a solid with a relatively low melting point (47-52 °C), the compound is sensitive to heat. [1][2]Upon combustion, it can release toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide. [5][7]

Chemical Incompatibilities

To prevent degradation and ensure safety, the compound must be stored away from incompatible materials. The primary substances to avoid are strong oxidizing agents and strong bases. [7][8]

| Incompatible Material Class | Rationale for Avoidance |

|---|---|

| Strong Oxidizing Agents | Can lead to uncontrolled and potentially hazardous reactions, compromising the pyrrolidine ring structure. |

| Strong Bases | Promotes the elimination of HBr, leading to the formation of impurities. [7] |

| Strong Acids | Causes cleavage of the acid-labile Boc protecting group. |

| Heat and Ignition Sources | The compound is combustible and has a low melting point; avoid heat, sparks, and open flames. [7][8]|

Section 3: Validated Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and ensuring the safety of personnel. The following recommendations are synthesized from safety data sheets and best practices in chemical management.

Optimal Storage Conditions

The consensus from supplier documentation is clear and unambiguous. The primary directive is to maintain the compound under refrigerated and dry conditions.

| Parameter | Recommended Condition | Justification |

| Temperature | 2-8 °C | Minimizes the rate of potential hydrolytic and thermal degradation. This is the most critical storage parameter. [2][5][6] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. Recommended for long-term storage. [6] |

| Container | Tightly sealed, original container | Prevents ingress of moisture and other atmospheric contaminants. Containers should be carefully resealed after use. [3][6][9] |

| Light Exposure | Store in a dark place | While not the primary risk, avoiding light is a standard precaution to prevent potential photolytic degradation. [7][10] |

Safe Handling Workflow

Proper handling technique is as crucial as correct storage. This compound is classified as an irritant and is harmful if ingested or inhaled. [5][8]All operations should be conducted in a controlled environment by trained personnel.

Caption: A standard workflow for the safe handling of the compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [5][8]* Ventilation: All handling, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors. [8]* Equilibration: Before opening, allow the container to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis.

-

Inert Atmosphere: For high-purity applications or when aliquoting for long-term storage, performing transfers inside a glove box or using a Schlenk line with an inert gas backfill is the gold standard.

Section 4: Analytical Methodologies for Stability Assessment

To ensure the compound meets the required specifications for use, a robust analytical quality control program is essential. This involves initial purity assessment and periodic re-testing, especially for older batches or those suspected of improper storage.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of the title compound and detecting potential non-volatile impurities.

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Methodology:

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Linear gradient from 95% to 5% B

-

19-25 min: Hold at 5% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (as the Boc-carbamate has a weak chromophore).

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile to create a 0.5 mg/mL solution.

-

Analysis: Inject 5 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Protocol: Forced Degradation (Stress Testing) Study Design

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. [11] Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and confirm the degradation pathways.

Methodology:

-

Prepare Stock Solutions: Create a 1 mg/mL stock solution of the compound in acetonitrile.

-

Set Up Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Basic Hydrolysis/Elimination: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Place ~10 mg of the solid compound in an oven at 60 °C for 48 hours.

-

Photolytic Degradation (Solid State): Expose ~10 mg of the solid compound to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

-

Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by the HPLC method described in Section 4.1. An LC-MS method should also be used to obtain mass information on the new peaks to help identify the degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of a non-stressed control. A loss in the main peak area with a corresponding increase in new peaks confirms degradation. The retention times and mass data will help elucidate the structure of the degradants, validating the pathways proposed in Section 2.1.

Section 5: Conclusion

The chemical integrity of this compound is paramount to its successful application in research and drug development. Its stability is primarily threatened by exposure to moisture, elevated temperatures, and incompatible chemicals such as strong acids and bases. The most critical control measure is strict adherence to refrigerated storage at 2-8 °C in a tightly sealed container. By implementing the comprehensive handling, storage, and analytical verification protocols detailed in this guide, researchers can ensure the quality of this vital building block, leading to more reliable and reproducible synthetic outcomes.

References

-

Fisher Scientific. (2024). SAFETY DATA SHEET: (R)-(-)-1-Boc-3-bromopyrrolidine.

-

ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - this compound.

-

BroadPharm. (2024). Safety Data Sheet.

-

Apollo Scientific. (2024). tert-Butyl bromide - Safety Data Sheet.

-

ChemicalBook. (2024). tert-Butyl 3-aminopyrrolidine-1-carboxylate - Safety Data Sheet.

-

ChemicalBook. (2024). N-BOC-3-BROMOPYRROLIDINE | 939793-16-5.

-

Fisher Scientific. (2015). tert-Butyl bromide - SAFETY DATA SHEET.

-

Sigma-Aldrich. (2024). 1-Boc-3-bromopyrrolidine 96% | 939793-16-5.

-

TCI Chemicals. (2024). tert-Butyl 3-Bromopyrrolidine-1-carboxylate | 939793-16-5.

-

BLDpharm. (2024). 101469-92-5|(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

-

Fisher Scientific. (2015). tert-Butyl bromide - SAFETY DATA SHEET.

-

Sigma-Aldrich. (2024). 1-Boc-3-bromopyrrolidine 96% 939793-16-5.

-

Sigma-Aldrich. (2024). 1-Boc-3-bromopyrrolidine 96%.

-

Klicic, J. J., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4583-4594.

Sources

- 1. N-BOC-3-BROMOPYRROLIDINE | 939793-16-5 [chemicalbook.com]

- 2. 1-Boc-3-ブロモピロリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. broadpharm.com [broadpharm.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 101469-92-5|(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

An In-depth Technical Guide to the Commercial Availability and Sourcing of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

Introduction: The Strategic Importance of a Chiral Building Block

This compound, a key chiral heterocyclic compound, serves as a fundamental building block in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, combined with the stereospecific bromine handle and the Boc-protected amine, makes it an exceptionally versatile intermediate for introducing chirality and constructing complex molecular architectures. The precise '(S)' configuration is often critical for achieving desired pharmacological activity and minimizing off-target effects in drug candidates targeting a range of conditions, from central nervous system disorders to metabolic diseases.[1]

This guide provides research scientists and drug development professionals with a comprehensive technical overview of the commercial landscape for this vital reagent. We will delve into the availability from major suppliers, critical quality control considerations, and the essential safety and handling protocols required to ensure both experimental integrity and laboratory safety.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of fine chemical suppliers, ranging from large global distributors to specialized niche providers. The compound is typically offered in various purities and quantities, catering to needs from early-stage research to process development.

The procurement process for a researcher typically follows a well-defined path, starting from bulk manufacturing and moving through distribution channels to the end-user's laboratory. This ensures that the material is handled, stored, and documented correctly at each stage.

Caption: Figure 1: Typical Supply Chain for a Chemical Reagent.

Comparative Supplier Data

The following table summarizes the availability of this compound from several prominent suppliers. Researchers should always consult the supplier's website for the most current information on pricing and stock levels.

| Supplier | Synonym(s) | CAS Number | Purity (Assay) | Storage Temperature |

| Sigma-Aldrich (Merck) | 1-Boc-3-bromopyrrolidine | 939793-16-5 | 96% | 2-8°C |

| TCI Chemicals | tert-Butyl 3-Bromopyrrolidine-1-carboxylate | 939793-16-5 | >97.0% (GC) | 2-8°C |

| BLD Pharm | tert-Butyl 3-bromopyrrolidine-1-carboxylate | 939793-16-5 | Not specified | Cold-chain transport[2] |

| Chemrio | tert-butyl 3-bromopyrrolidine-1-carboxylate | 939793-16-5 | Not specified | Not specified[3] |

Scientific Integrity: Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), it is a cornerstone of good laboratory practice to perform in-house verification of critical reagents. The identity, purity, and stereochemical integrity of this compound are paramount to the success and reproducibility of subsequent synthetic steps.

A robust quality control workflow ensures that any deviations from the expected specifications are caught before the material enters the experimental pipeline.

Caption: Figure 2: Incoming Reagent QC Workflow.

Key Analytical Techniques

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure. The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.46 ppm) and the pyrrolidine ring protons.[4]

-

Mass Spectrometry (MS): Verifies the molecular weight (250.13 g/mol ).[5] The ESI-MS spectrum is expected to show a signal corresponding to [M+H]⁺.[4]

-

Chiral HPLC/SFC: Essential for confirming the enantiomeric purity (e.g., >99% ee). This is the most critical analysis to ensure the '(S)' stereochemistry is intact.

Example Protocol: Purity Assessment by HPLC

This protocol is a general template. The column, mobile phase, and gradient must be optimized for the specific instrument and laboratory conditions.

-

Preparation of Standard: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV at 210 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Analysis: Inject the standard solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis Context and Potential Impurities

Understanding the synthetic origin of a reagent provides insight into potential impurities. This compound is commonly synthesized from its hydroxyl precursor, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[6][7] The bromination step, often using reagents like phosphorus tribromide (PBr₃) or Appel reaction conditions, must be carefully controlled.

Potential Impurities to Consider:

-

Starting Material: Unreacted (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

-

Diastereomers/Enantiomers: The (R)-enantiomer, if the stereocenter is compromised during synthesis.

-

Over-brominated species: Though less common for this specific structure.

-

Solvent Residues: Acetonitrile, Dichloromethane, etc., from the reaction or purification.

Safety, Handling, and Storage

As a Senior Application Scientist, I must stress that adherence to safety protocols is non-negotiable. Always consult the material safety data sheet (MSDS) provided by the supplier before handling the compound.[8]

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed.

-

Irritation: Causes skin irritation and serious eye irritation.[9] May cause respiratory irritation.[9]

-

Environmental Hazard: May be harmful to aquatic life.

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9][10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a cool, well-ventilated area in a tightly closed container.[9]

-

The recommended storage temperature is consistently cited as 2-8°C (refrigerated).[11]

Conclusion

This compound is a commercially accessible and indispensable tool for the modern medicinal chemist. Its availability from numerous suppliers facilitates its integration into drug discovery pipelines. However, this accessibility must be paired with rigorous scientific diligence. Researchers and drug development professionals must prioritize comprehensive supplier vetting and stringent in-house quality control to verify the identity, purity, and, most importantly, the stereochemical integrity of this chiral building block. By adhering to these principles of verification and safe handling, the scientific community can confidently leverage this powerful molecule to build the next generation of therapeutics.

References

-

MATERIAL SAFETY DATA SHEET. sherwin-williams.com. [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate. MySkinRecipes. [Link]

-

1-Boc-3-bromopyrrolidine 96% 939793-16-5. MilliporeSigma. [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

- 1. (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. 939793-16-5|tert-Butyl 3-bromopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-butyl 3-bromopyrrolidine-1-carboxylate | Chemrio [chemrio.com]

- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.com]

- 6. 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. usesi.com [usesi.com]

- 11. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.cn]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Pyrrolidine Building Blocks

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in the landscape of organic chemistry and medicinal chemistry.[1] Its significance is profoundly amplified when chirality is introduced, giving rise to a class of building blocks that have revolutionized the field of asymmetric synthesis. This technical guide provides an in-depth exploration of chiral pyrrolidine building blocks, from their fundamental importance and stereoselective synthesis to their diverse applications as powerful tools in the construction of complex, enantioenriched molecules. We will delve into the mechanistic underpinnings of their catalytic activity, provide field-proven experimental protocols, and present comparative data to inform rational catalyst and synthon selection in research and development settings.

Introduction: The Enduring Significance of the Chiral Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its importance.[1] More than half of all small-molecule drugs contain a nitrogen heterocycle, with pyrrolidines being one of the most common.[2] This is attributed to the scaffold's ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets.[1]

The introduction of stereocenters into the pyrrolidine ring unlocks its true potential. Chiral pyrrolidines are not only integral components of target molecules but have also emerged as highly effective chiral auxiliaries, ligands for metal-catalyzed reactions, and, most notably, as organocatalysts.[1][3] The amino acid L-proline, the simplest chiral pyrrolidine, is often considered the genesis of modern organocatalysis, capable of mimicking the enamine-based catalysis of Class I aldolase enzymes to forge carbon-carbon bonds with high enantioselectivity.[4][5] This guide will explore the evolution from proline to more sophisticated and highly active pyrrolidine-based catalysts and building blocks.

Architectures of Chirality: Stereoselective Synthesis of Pyrrolidine Building Blocks

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous elegant and efficient synthetic strategies. These methodologies can be broadly categorized into three main approaches: synthesis from the chiral pool, organocatalytic methods, and metal-catalyzed transformations.

Sculpting from Nature: The Chiral Pool Approach

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. For pyrrolidines, the amino acids L-proline and (S)-pyroglutamic acid are common and versatile starting points.[6][7]

Synthesis of 2,5-Disubstituted Pyrrolidines from (S)-Pyroglutamic Acid:

This strategy leverages the inherent chirality of pyroglutamic acid to construct highly functionalized and stereochemically defined pyrrolidines. The following protocol outlines a representative transformation.

Experimental Protocol: Synthesis of a trans-2,5-Disubstituted Pyrrolidine Intermediate from (S)-Pyroglutamic Acid [6][8]

-

Step 1: Formation of Hemiaminal. (S)-Pyroglutamic acid is first converted to its corresponding methyl ester and then N-protected (e.g., with a Boc group). Reduction of the ester with a mild reducing agent such as sodium borohydride yields the corresponding alcohol, which exists in equilibrium with the cyclic hemiaminal.

-

Step 2: Lewis Acid-Mediated Nucleophilic Addition. The hemiaminal is activated with a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) to form an N-acyliminium ion intermediate in situ.

-

Step 3: Stereoselective C-C Bond Formation. An organometallic nucleophile, such as a Grignard reagent or an organozinc reagent, is added to the reaction mixture. The nucleophile attacks the iminium ion, with the stereochemical outcome being directed by the existing stereocenter and the nature of the N-protecting group. For example, a benzamide protecting group often favors the formation of the trans isomer.

-

Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomerically enriched 2,5-disubstituted pyrrolidine.

The Organocatalytic Revolution: Building Chirality with Pyrrolidines

The discovery that proline and its derivatives can catalyze asymmetric transformations has led to a paradigm shift in organic synthesis. These "organocatalysts" are metal-free, often less sensitive to air and moisture, and operate through well-understood mechanisms.

Key Organocatalytic Strategies for Pyrrolidine Synthesis:

-

Asymmetric Michael Addition: The conjugate addition of aldehydes or ketones to nitroolefins, catalyzed by diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalysts), is a powerful method for synthesizing γ-nitro carbonyl compounds. These intermediates can be readily cyclized to form highly substituted chiral pyrrolidines.[9][10]

-

Asymmetric [3+2] Cycloaddition: This atom-economical reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene dipolarophile.[11][12] The use of chiral pyrrolidine-based ligands in combination with a metal salt (e.g., Ag(I) or Cu(I)) or a chiral organocatalyst can afford highly substituted pyrrolidines with excellent stereocontrol, often creating multiple stereocenters in a single step.[9][11]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of an Aldehyde to a Nitroolefin [10][13]

-

Materials: Hayashi-Jørgensen catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether), aldehyde (e.g., propanal), nitroolefin (e.g., β-nitrostyrene), anhydrous solvent (e.g., toluene), and an internal standard for analysis.

-

Procedure:

-

To a stirred solution of the Hayashi-Jørgensen catalyst (10-20 mol%) in the chosen solvent at room temperature, add the aldehyde (2 equivalents).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the nitroolefin (1 equivalent) to the reaction mixture.

-

Stir the reaction at this temperature and monitor its progress by TLC or HPLC.

-

Upon completion, the reaction can be directly purified by column chromatography on silica gel to yield the enantioenriched γ-nitro aldehyde.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

-

The Power of Metals: Catalytic Asymmetric Transformations

Chiral pyrrolidine derivatives are also widely employed as ligands for transition metals in a variety of asymmetric catalytic reactions. The pyrrolidine scaffold provides a rigid and sterically defined environment around the metal center, enabling high levels of stereocontrol.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

The AAA reaction is a robust method for the formation of C-C, C-N, and C-O bonds. Chiral pyrrolidine-based phosphine ligands, in combination with a palladium precursor, can effectively catalyze the enantioselective alkylation of allylic substrates.

Pyrrolidines as Catalysts: Mechanistic Insights and Applications

The catalytic prowess of chiral pyrrolidines, particularly in organocatalysis, stems from their ability to form key reactive intermediates with carbonyl compounds.

Enamine and Iminium Ion Catalysis: A Dual Mode of Activation

Proline and its derivatives can activate carbonyl compounds in two distinct ways:

-

Enamine Catalysis: A ketone or aldehyde reacts with the secondary amine of the pyrrolidine catalyst to form a nucleophilic enamine intermediate. This enamine can then attack an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition) in a stereocontrolled manner.[4]

-

Iminium Ion Catalysis: An α,β-unsaturated aldehyde or ketone reacts with the pyrrolidine catalyst to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, rendering it more susceptible to attack by a nucleophile.

The following diagram illustrates the catalytic cycle for a proline-catalyzed aldol reaction, a classic example of enamine catalysis.

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

Beyond Proline: The Evolution of Pyrrolidine-Based Organocatalysts

While proline is a foundational catalyst, its activity and solubility can be limited. This has spurred the development of more sophisticated derivatives, such as the Hayashi-Jørgensen catalysts, which feature bulky substituents at the 2-position of the pyrrolidine ring.[5][14] These bulky groups create a highly defined chiral pocket around the reactive enamine or iminium ion, leading to enhanced stereoselectivity.

The following diagram illustrates the key structural evolution from proline to the more sterically hindered diarylprolinol silyl ether catalysts.

Caption: Synthetic evolution of advanced pyrrolidine catalysts.

Performance and Application Data

The choice of a chiral pyrrolidine building block or catalyst is dictated by the specific transformation and substrates involved. The following tables provide a comparative summary of the performance of various pyrrolidine-based catalysts in key asymmetric reactions.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (syn) | Reference |

| 1 | (S)-Proline | 20 | DMSO | 24 | 95 | 93:7 | 96 | [15] |

| 2 | Hayashi-Jørgensen Catalyst | 5 | Toluene | 2 | >99 | 95:5 | >99 | [14] |

| 3 | (S)-Pyrrolidine sulfonamide | 10 | CH₂Cl₂ | 48 | 92 | 10:1 | 98 | [16] |

Table 2: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene

| Entry | Catalyst | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| 1 | Hayashi-Jørgensen Catalyst | Propanal | 10 | Toluene | 97 | 93:7 | 98 | [17] |

| 2 | (S)-Pyrrolidine sulfonamide | Propanal | 20 | CH₂Cl₂ | 95 | >50:1 | 99 | [16] |

| 3 | Polymer-supported pyrrolidine | Cyclohexanone | 6 | Water | 98 | 99:1 | 99 | [18] |

Conclusion and Future Outlook

Chiral pyrrolidine building blocks have undeniably secured a central role in modern organic synthesis. Their journey from simple chiral pool starting materials to highly engineered organocatalysts and ligands continues to evolve. The principles of stereocontrol elucidated through the study of these systems have provided a robust foundation for the rational design of new and even more powerful synthetic tools.

Future research in this area will likely focus on the development of novel pyrrolidine scaffolds with unique steric and electronic properties, the application of these building blocks in emerging synthetic methodologies such as photoredox and electrocatalysis, and their integration into continuous flow systems for more sustainable and efficient chemical manufacturing.[13] The versatility and proven efficacy of chiral pyrrolidines ensure that they will remain an indispensable part of the synthetic chemist's toolkit for the foreseeable future, enabling the creation of the complex chiral molecules that drive innovation in medicine and materials science.

References

-

Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. (2017). ACS Publications. Retrieved January 18, 2026, from [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI. Retrieved January 18, 2026, from [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals. Retrieved January 18, 2026, from [Link]

-

Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]

-

Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). Michigan State University. Retrieved January 18, 2026, from [Link]

-

A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (2005). ACS Publications. Retrieved January 18, 2026, from [Link]

-

2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. (2020). JYX Digital Repository. Retrieved January 18, 2026, from [Link]

-

(a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubsituted pyrrolidine derivatives. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. (2007). ACS Publications. Retrieved January 18, 2026, from [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Hayashi-Jørgensen Catalyst. (2015). Chem-Station. Retrieved January 18, 2026, from [Link]

-

Copper Catalyzed Diastereo- And Enantioselective 1,4-Addition Michael Reaction of 2,3-Dioxopyrrolidines With Nitroalkanes in Aqueous Media. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. I: 7-Substituted (2R,5S)-2-Aryl-1-aza-3-oxabicyclo(3.3.0)octan-8-ones, 7-Substituted (2R,5S)-2-Aryl-1-aza-3-oxabicyclo(3.3.0)oct-6-en-8-ones and 3-Substituted (S)-5-(Hydroxymethyl)-2-pyrrolidinones. / Chemical and Pharmaceutical Bulletin, 1995 [sci-hub.st]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 15. mdpi.com [mdpi.com]

- 16. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

Mastering Reactivity and Stereocontrol: The Indispensable Role of the Boc Protecting Group in Pyrrolidine Chemistry

An In-Depth Technical Guide

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique three-dimensional structure, which allows for the exploration of chemical space beyond flat, aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4] However, the inherent nucleophilicity and reactivity of the pyrrolidine nitrogen present a significant challenge in multi-step syntheses. This guide provides a comprehensive exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone tool for navigating the complexities of pyrrolidine chemistry. We will dissect its role not merely as a passive shield, but as an active modulator of reactivity, a powerful directing group for stereocontrol, and a critical enabler for the construction of complex, pharmaceutically relevant molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the full potential of Boc-protected pyrrolidines in drug discovery and beyond.

The Strategic Imperative for Nitrogen Protection in Pyrrolidine Scaffolds

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center. Left unprotected, it can engage in a variety of undesirable side reactions during synthetic transformations intended for other parts of the molecule, such as alkylations, acylations, or reactions with electrophilic reagents. A protecting group is therefore essential to mask this reactivity.

An ideal protecting group for this purpose must satisfy several criteria:

-

Ease of Introduction: It should be readily installed in high yield under mild conditions.

-

Stability: It must be robust enough to withstand a wide range of reaction conditions (e.g., exposure to bases, nucleophiles, organometallics, and many oxidizing/reducing agents).

-

Facile Cleavage: It must be removable under specific, controlled conditions that do not compromise the integrity of the final molecule.

-

Orthogonality: Its removal conditions should be distinct from those of other protecting groups in the molecule, allowing for selective deprotection.[5][6]

The Boc group excels in all these areas, making it one of the most widely used protecting groups for amines in organic synthesis.[7][8]

Boc Protection: Mechanism and Practical Application

The introduction of the Boc group onto the pyrrolidine nitrogen is a straightforward and highly efficient process, typically accomplished using di-tert-butyl dicarbonate (Boc)₂O.

The Underlying Mechanism

The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O. This addition-elimination sequence results in the formation of a transient, unstable tert-butyl bicarbonate, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[9]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. fiveable.me [fiveable.me]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Stereochemistry of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

An In-depth Technical Guide to the

Executive Summary

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] Its non-planar, three-dimensional nature allows for a nuanced exploration of chemical space, which is critical for achieving high-affinity and selective ligand-receptor interactions.[3] Within the vast library of pyrrolidine-based synthons, (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate emerges as a particularly valuable chiral building block. The defined stereochemistry at the C3 position, combined with the versatile reactivity of the bromine atom and the stability of the N-Boc protecting group, makes it an indispensable intermediate in the synthesis of complex molecular targets.

This guide provides a comprehensive technical overview of this compound, focusing on the critical aspects of its stereochemistry. We will delve into the principles of its stereoselective synthesis, the causality behind the chosen methodologies, robust protocols for its characterization and chiral purity assessment, and its strategic applications in contemporary drug discovery programs.

Molecular Architecture and Stereochemical Attributes

The precise three-dimensional arrangement of this compound is fundamental to its utility. Understanding its structure is the first step in leveraging its synthetic potential.

-

Chemical Name: this compound

-

CAS Number: 210857-79-1 (Note: The racemic mixture has CAS 939793-16-5)[4]

The key structural feature is the single stereocenter at the C3 position of the pyrrolidine ring. According to the Cahn-Ingold-Prelog (CIP) convention, the substituents are prioritized as follows: -Br > -N(Boc)CH₂- > -CH₂- > -H. This arrangement confers the (S)-configuration. The pyrrolidine ring itself is not planar; it adopts a puckered "envelope" or "twist" conformation, a phenomenon known as pseudorotation, which influences the pseudo-axial and pseudo-equatorial positioning of its substituents and thereby its reactivity profile.[3]

Diagram 1: Chemical Structure and Stereocenter

Caption: Synthetic pathway showing stereochemical inversion from the (R)-alcohol to the (S)-bromide.

Detailed Experimental Protocol: Appel Reaction

This protocol is adapted from established methodologies for the bromination of alcohols. [6]

-

Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add triphenylphosphine (PPh₃, ~1.5 eq) and carbon tetrabromide (CBr₄, ~1.5 eq). Note: The addition may be exothermic.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure this compound. [6]

Analytical Validation: Confirming Structure and Stereointegrity

The synthesis of a chiral molecule necessitates a self-validating system of analysis to confirm not only its chemical identity but, most critically, its enantiomeric purity.

Structural Characterization

Standard spectroscopic methods are employed to confirm the successful formation of the target compound.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton framework of the molecule. | Disappearance of the alcohol proton (-OH) signal and shifts in the signals for protons on the pyrrolidine ring, particularly the proton at C3. [6] |

| ¹³C NMR | Confirms the carbon skeleton. | A significant downfield shift for the C3 carbon due to the attachment of the electronegative bromine atom. |

| Mass Spectrometry (MS) | Determines the molecular weight and confirms elemental composition (HRMS). | Detection of the molecular ion peak corresponding to the mass of C₉H₁₆BrNO₂. |

Chiral Purity Determination

Ensuring the enantiomeric excess (e.e.) is high (>98%) is paramount for applications in drug development.